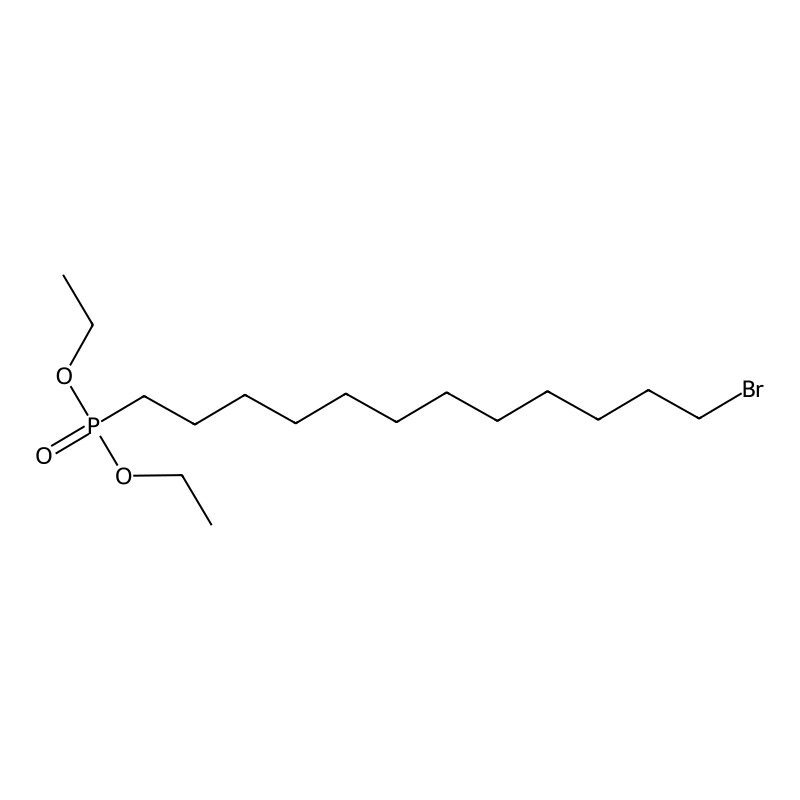

Diethyl 12-bromododecylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Diethyl 12-bromododecylphosphonate is a molecule finding application in the scientific research field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a class of heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome ().

- Linker Molecule: Diethyl 12-bromododecylphosphonate acts as a linker molecule within a PROTAC structure. Linkers play a crucial role in connecting the PROTAC's two key binding moieties: one targeting the protein of interest (POI) and the other recognizing the E3 ubiquitin ligase ().

- Alkyl Chain-Based Linker: Diethyl 12-bromododecylphosphonate belongs to the category of alkyl chain-based linkers within the PROTAC linker family (). This specific linker offers a spacer region between the POI and E3 ligase binding domains, potentially influencing the target protein-ligase interaction and subsequent degradation efficiency.

Diethyl 12-bromododecylphosphonate is a chemical compound characterized by its unique structure, which includes a bromine atom and a phosphonate group. Its molecular formula is C${14}$H${28}$BrO$_{4}$P, and it has a molecular weight of approximately 357.2 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which serves as an effective leaving group in

The synthesis of diethyl 12-bromododecylphosphonate typically involves the reaction of a suitable dodecanol derivative with phosphorus oxychloride or phosphorus trichloride in the presence of a base. This method allows for the incorporation of the bromine atom into the alkyl chain while forming the phosphonate ester. The reaction conditions can be optimized to improve yield and purity .

Diethyl 12-bromododecylphosphonate finds applications in several fields:

- Organic Synthesis: It is used as a coupling agent in various synthetic pathways.

- Medicinal Chemistry: Due to its ability to form linkers for drug development, particularly in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to target specific proteins for degradation .

- Agricultural Chemicals: Potential use in developing agrochemicals that require phosphonate structures.

Diethyl 12-bromododecylphosphonate shares structural similarities with several other compounds, particularly those containing phosphonate or halogen substituents. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diethyl Phosphate | Phosphate ester without halogen | Lacks halogen leaving group |

| Diethyl 3-bromopropylphosphonate | Shorter alkyl chain with bromine | Smaller size; different reactivity profile |

| Diethyl Hexadecylphosphonate | Longer alkyl chain without bromine | No halogen; different solubility characteristics |

Diethyl 12-bromododecylphosphonate is unique due to its longer alkyl chain combined with a bromine atom, providing distinct reactivity and solubility properties compared to similar compounds .

Diethyl 12-bromododecylphosphonate emerged as a critical component in the development of PROTACs (proteolysis-targeting chimeras), a class of heterobifunctional molecules pioneered in the early 2000s. While the exact discovery timeline of this specific compound remains undocumented, its synthesis aligns with advancements in organophosphorus chemistry and PROTAC linker design. The compound’s structure—featuring a brominated dodecyl chain and phosphonate ester—reflects efforts to optimize spacers for efficient protein degradation. Its bromine atom serves as a reactive site for further functionalization, enabling modular PROTAC assembly.

Significance in Organophosphorus Chemistry

Diethyl 12-bromododecylphosphonate represents a strategic advance in phosphonate ester chemistry, leveraging the stability of phosphonate groups (C–PO(OR)₂) to create bioisosteric linkers. Its design addresses two key challenges in PROTAC development:

- Spatial optimization: The 12-carbon chain provides adequate flexibility to bridge E3 ligase and target protein ligands.

- Reactivity: The bromine atom at the chain terminus facilitates nucleophilic substitution (e.g., with thiols) to form disulfide bonds, a common strategy in PROTAC conjugation.

| Property | Value/Description | Relevance to PROTAC Design |

|---|---|---|

| Chain length | 12 carbons | Balances solubility and spatial reach |

| Bromine reactivity | High (nucleophilic substitution) | Enables disulfide bond formation |

| Phosphonate stability | Resistant to hydrolysis | Maintains linker integrity in vivo |

This compound exemplifies how organophosphorus chemistry contributes to targeted protein degradation therapies, positioning it as a cornerstone in modern medicinal chemistry.

Systematic Nomenclature and Structural Classification

IUPAC Nomenclature

The compound is systematically named diethyl (12-bromododecyl)phosphonate, adhering to IUPAC rules for phosphonate esters:

- Parent chain: Dodecyl (12-carbon alkyl)

- Substituents: Bromine at position 12, phosphonate ester groups (OEt)₂

- Molecular formula: C₁₆H₃₄BrO₃P (molecular weight: 385.32 g/mol).

Structural Classification

Diethyl 12-bromododecylphosphonate belongs to the organophosphate ester family, characterized by a central phosphorus atom bonded to:

- Two ethoxy groups (OR)

- A 12-bromododecyl chain (R’)

- A double-bonded oxygen (P=O)

| Structural Feature | Description | Functional Role |

|---|---|---|

| Phosphonate core | O=P(OR)₂ | Provides stability and solubility |

| 12-bromododecyl chain | C₁₂H₂₅Br | Enables modular PROTAC assembly |

| Bromine atom | Electrophilic leaving group | Reacts with nucleophiles (e.g., thiols) |

This classification underscores its utility as a bifunctional linker, combining hydrophobicity (dodecyl chain) and reactivity (bromine).

Molecular Formula (C₁₆H₃₄BrO₃P) and Weight (385.32 g/mol)

Diethyl 12-bromododecylphosphonate possesses the molecular formula C₁₆H₃₄BrO₃P with a corresponding molecular weight of 385.32 g/mol [2] [3]. This organophosphorus compound represents a unique structural combination of a twelve-carbon alkyl chain terminated with a bromine atom and a phosphonate ester functional group. The molecular composition indicates the presence of sixteen carbon atoms, thirty-four hydrogen atoms, one bromine atom, three oxygen atoms, and one phosphorus atom, arranged in a specific linear configuration that defines its chemical and physical properties [2] [4].

The molecular weight of 385.32 g/mol places this compound within the range of medium-molecular-weight organophosphorus compounds, contributing to its specific solubility characteristics and biological activity profiles [5] [6]. The compound exhibits a relatively high molecular weight compared to simpler phosphonate esters, which is primarily attributed to the extended dodecyl chain and the presence of the bromine substituent [7] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₄BrO₃P |

| Molecular Weight | 385.32 g/mol |

| CAS Registry Number | 264231-28-9 |

| Relative Density | 1.124 g/cm³ (predicted) |

| Storage Conditions | -20°C for powder (3 years) |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is diethyl (12-bromododecyl)phosphonate [2]. This nomenclature follows the standard IUPAC conventions for phosphonate esters, where the parent chain designation "dodecyl" indicates a twelve-carbon alkyl chain, "12-bromo" specifies the position and nature of the halogen substituent, and "diethyl phosphonate" describes the phosphonate ester functionality with two ethyl groups attached to the phosphorus center .

Alternative designations for this compound include several systematically derived names that emphasize different structural aspects. The compound is also known as 12-bromododecylphosphonic acid diethyl ester, which emphasizes the acidic nature of the parent phosphonic acid from which the ester is derived [9] [6]. Additionally, it may be referred to as diethyl [12-bromododecan-1-yl]phosphonate, highlighting the specific carbon position where the phosphonate group is attached [6].

| Nomenclature Type | Designation |

|---|---|

| IUPAC Name | Diethyl (12-bromododecyl)phosphonate |

| Common Name | Diethyl 12-bromododecylphosphonate |

| Alternative Name | 12-Bromododecylphosphonic acid diethyl ester |

| Systematic Name | Diethyl [12-bromododecan-1-yl]phosphonate |

| MDL Number | MFCD11046105 |

| Chemical Classification | Organophosphorus compound, Phosphonate ester, Alkyl halide |

The compound is registered under the Chemical Abstracts Service (CAS) number 264231-28-9, providing a unique identifier for regulatory and commercial purposes [2] [3] [5]. The MDL number MFCD11046105 serves as an additional database identifier used in chemical information systems [10] [6].

Stereochemical Configuration and Conformational Analysis

The stereochemical properties of diethyl 12-bromododecylphosphonate are primarily governed by the conformational flexibility of the dodecyl chain and the tetrahedral geometry around the phosphorus center. Unlike compounds containing chiral centers, this phosphonate ester does not exhibit stereoisomerism at the phosphorus atom, as it contains two identical ethyl groups attached to the phosphorus center [11] [12].

The conformational analysis of organophosphorus compounds, particularly phosphonate esters, reveals significant flexibility in the alkyl chain portions [13] [12]. The twelve-carbon chain in diethyl 12-bromododecylphosphonate can adopt multiple conformational states, with the most stable conformations being those that minimize steric interactions between the phosphonate group and the terminal bromine atom [12] [14].

Research on similar phosphonate esters indicates that the preferred conformations in solution tend to favor gauche-gauche arrangements around the phosphorus-oxygen bonds, which provide optimal orbital overlap and minimize electrostatic repulsion [12]. The extended dodecyl chain allows for significant conformational mobility, with the compound capable of adopting both extended and folded conformations depending on the solvent environment and intermolecular interactions [13] [15].

The tetrahedral geometry around the phosphorus center creates a pseudo-tetrahedral arrangement with bond angles approximating 109.5 degrees. The phosphorus-oxygen double bond character contributes to restricted rotation around the P-O bonds, influencing the overall molecular geometry [11] [16]. The presence of the terminal bromine atom introduces additional conformational constraints due to its size and electronegativity, potentially stabilizing certain conformational states through intramolecular interactions [17].

Conformational studies on related phosphonate compounds suggest that the most stable conformations involve the alkyl chain in an extended configuration, minimizing gauche interactions along the carbon backbone [15] [14]. The flexibility of the dodecyl chain allows the molecule to adopt conformations suitable for various biological and chemical interactions, contributing to its utility as a synthetic intermediate and biological probe [13] [18].

Computational Descriptors (e.g., LogP, Polar Surface Area)

The computational molecular descriptors of diethyl 12-bromododecylphosphonate provide crucial insights into its physicochemical properties and potential biological activity. The logarithmic partition coefficient (LogP) value of 6.5484 indicates a highly lipophilic character, suggesting strong affinity for organic phases over aqueous environments [10] [19] [20]. This high LogP value reflects the predominant influence of the extended dodecyl chain and the diethyl phosphonate ester groups on the compound's partitioning behavior [19] [20].

The topological polar surface area (TPSA) is calculated to be 35.53 Ų, which falls within the typical range for compounds containing phosphonate ester functionalities [10] [21]. This relatively low TPSA value, combined with the high LogP, suggests limited aqueous solubility and potential for membrane permeation, characteristics that are important for its biological applications as a PROTAC linker [21] [20].

| Computational Descriptor | Value | Significance |

|---|---|---|

| LogP | 6.5484 | High lipophilicity |

| TPSA (Ų) | 35.53 | Moderate polar surface area |

| Hydrogen Bond Acceptors | 3 | Three oxygen atoms |

| Hydrogen Bond Donors | 0 | No available protons |

| Rotatable Bonds | 16 | High conformational flexibility |

| Molecular Volume | Large | Due to extended alkyl chain |

The compound exhibits three hydrogen bond acceptor sites, corresponding to the three oxygen atoms in the phosphonate ester group, while possessing zero hydrogen bond donor sites due to the absence of available acidic protons [10]. The high number of rotatable bonds (16) reflects the significant conformational flexibility afforded by the dodecyl chain, allowing the molecule to adopt various three-dimensional arrangements [10] [12].

These computational descriptors collectively suggest that diethyl 12-bromododecylphosphonate exhibits properties characteristic of lipophilic molecules with moderate polar character. The high LogP value indicates preferential partitioning into lipid phases, while the moderate TPSA suggests some capacity for polar interactions [19] [22]. These properties are consistent with its reported applications in synthetic chemistry and as a component in proteolysis-targeting chimeric molecules (PROTACs) [2] [23] [4].

Physical State, Appearance, and Hygroscopicity

Diethyl 12-bromododecylphosphonate exists as a white to off-white solid under ambient conditions [1] [2]. The compound is typically obtained as a crystalline powder with a melting point in the range of 92-94°C when considering its related phosphonic acid precursor [1] [3]. The diethyl ester form exhibits enhanced stability and altered physical properties compared to the free acid form.

Hygroscopic Properties: The compound demonstrates low hygroscopic tendencies, which is characteristic of long-chain alkyl phosphonate esters [4] [5]. Unlike phosphonic acids, which can be highly hygroscopic, the diethyl ester protection significantly reduces water uptake from atmospheric moisture [4]. This property makes the compound more suitable for storage and handling under normal laboratory conditions without requiring extensive desiccation protocols.

| Physical Property | Value | Conditions |

|---|---|---|

| Physical State | Solid powder | Room temperature |

| Appearance | White to off-white | Pure compound |

| Hygroscopicity | Low | Relative humidity <60% |

| Stability | Stable | Normal storage conditions |

Solubility in Organic and Aqueous Media

The solubility profile of diethyl 12-bromododecylphosphonate reflects its amphiphilic nature, with the hydrophobic dodecyl chain dominating its behavior in aqueous systems while the phosphonate ester group confers some polarity.

Aqueous Solubility: The compound exhibits very limited water solubility (estimated <1 mg/mL) due to the predominance of the long hydrophobic alkyl chain [6]. This low aqueous solubility is typical for long-chain phosphonate esters and significantly differs from shorter-chain analogs.

Organic Solvent Solubility: Diethyl 12-bromododecylphosphonate demonstrates excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO), where it achieves concentrations of 10 mM [7] [6]. The compound also shows good solubility in chlorinated solvents such as dichloromethane and chloroform, moderate solubility in alcohols (ethanol, methanol), and limited solubility in non-polar hydrocarbons.

| Solvent Class | Solubility | Representative Solvents |

|---|---|---|

| Polar aprotic | Excellent | DMSO, DMF |

| Chlorinated | Good | CH₂Cl₂, CHCl₃ |

| Alcohols | Moderate | EtOH, MeOH |

| Non-polar | Poor | Hexane, toluene |

| Water | Very poor | <1 mg/mL |

Thermal Stability and Decomposition Pathways

Diethyl 12-bromododecylphosphonate exhibits high thermal stability under normal storage and handling conditions. The compound remains stable at temperatures up to 100°C for extended periods [8], making it suitable for various synthetic applications requiring elevated temperatures.

Thermal Degradation: The primary decomposition pathway involves P-O bond cleavage at the ethyl ester linkages, typically beginning around 300-350°C [9] [10]. At higher temperatures (>400°C), the compound undergoes more extensive decomposition involving C-P bond cleavage and bromide elimination. The thermal decomposition products include hydrogen bromide, phosphorus oxides, and various organic fragments [11].

Stability Considerations: Under normal storage conditions (-20°C, dry atmosphere), the compound maintains its integrity for 3 years in powder form [8]. The ester linkages are susceptible to hydrolysis under strongly acidic or basic conditions, but remain stable under neutral pH conditions at room temperature.

| Temperature Range | Stability | Decomposition Products |

|---|---|---|

| -20°C to 100°C | Stable | None |

| 100-300°C | Partial degradation | Ethanol, ethylene |

| >300°C | Extensive decomposition | HBr, POₓ, organic fragments |

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of diethyl 12-bromododecylphosphonate in CDCl₃ displays characteristic signals for the ethyl ester groups at δ 1.30 ppm (triplet, 6H, OCH₂CH₃) and δ 4.10 ppm (multiplet, 4H, OCH₂) [12] [13] [14]. The terminal bromomethyl group appears as a triplet at δ 3.40 ppm (2H, CH₂Br), while the dodecyl chain manifests as a complex multiplet in the δ 1.20-1.80 ppm region.

The ¹³C NMR spectrum reveals distinct carbon environments including the ethyl ester carbons, the sequential methylene carbons of the dodecyl chain, and the characteristic terminal bromomethyl carbon [13] [14]. The ³¹P NMR spectrum shows a single peak at approximately δ 32 ppm, confirming the phosphonate ester structure [13] [15].

Infrared (IR) Spectroscopy:

The IR spectrum exhibits several diagnostic absorption bands characteristic of phosphonate esters [16] :

- P=O stretch: 1250-1280 cm⁻¹ (strong)

- P-O-C stretch: 1020-1050 cm⁻¹ (strong)

- P-C stretch: 1168 cm⁻¹ (medium)

- C-Br stretch: 571-699 cm⁻¹ (medium)

- C-H stretches: 2950-3000 cm⁻¹ (alkyl)

Mass Spectrometry:

Under electron ionization (EI) conditions, the compound displays a molecular ion peak at m/z 385/387 showing the characteristic bromine isotope pattern [12]. Common fragmentation patterns include loss of ethyl groups (m/z 356/358) and sequential alkyl chain fragmentations. Under electrospray ionization (ESI), the compound typically forms [M+H]⁺ ions at m/z 386/388 and [M+Na]⁺ adducts at m/z 408/410.

| Spectroscopic Method | Key Diagnostic Features |

|---|---|

| ¹H NMR | δ 1.30 (ethyl CH₃), 3.40 (CH₂Br), 4.10 (OCH₂) |

| ¹³C NMR | Ethyl carbons, alkyl chain, Br-CH₂ |

| ³¹P NMR | δ ~32 ppm (single peak) |

| IR | 1250-1280 (P=O), 1020-1050 (P-O-C) cm⁻¹ |

| MS (EI) | M⁺- 385/387, fragmentation patterns |

| MS (ESI) | [M+H]⁺ 386/388, [M+Na]⁺ 408/410 |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Van Haute D, Longmate JM, Berlin JM. Controlled Assembly of Biocompatible Metallic Nanoaggregates Using a Small Molecule Crosslinker. Adv Mater. 2015 Sep 16;27(35):5158-64. doi: 10.1002/adma.201501602. Epub 2015 Jul 24. PubMed PMID: 26208123; PubMed Central PMCID: PMC4567412.

3: Rao Z, Sasaki M, Taguchi T. Development of amphiphilic, enzymatically-degradable PEG-peptide conjugate as cell crosslinker for spheroid formation. Colloids Surf B Biointerfaces. 2013 Jan 1;101:223-7. doi: 10.1016/j.colsurfb.2012.06.033. Epub 2012 Jul 4. PubMed PMID: 23010023.